molecular formula C13H10FN5O2S B2804682 N-(2-fluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 878066-76-3

N-(2-fluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2804682
CAS No.: 878066-76-3
M. Wt: 319.31
InChI Key: IYFHXRQHVKGUQX-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a fluorophenyl group, a pyrazolopyrimidinone core, and a thioacetamide linkage, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O2S/c14-8-3-1-2-4-9(8)16-10(20)6-22-13-17-11-7(5-15-19-11)12(21)18-13/h1-5H,6H2,(H,16,20)(H2,15,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFHXRQHVKGUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the pyrazolopyrimidinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the thioacetamide group: This step involves the reaction of the pyrazolopyrimidinone intermediate with a suitable thioacetamide reagent, often under reflux conditions in the presence of a base.

    Attachment of the fluorophenyl group: The final step typically involves the coupling of the fluorophenyl group to the thioacetamide intermediate using a coupling reagent such as EDCI or DCC in the presence of a catalyst like DMAP.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrazolopyrimidinone core can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: Potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: Investigation of its biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: Use as a building block for the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is not fully understood but may involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structure suggests potential binding to active sites or allosteric sites, modulating the activity of the target proteins and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
  • N-(2-bromophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
  • N-(2-methylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Uniqueness

N-(2-fluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its analogs with different substituents.

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